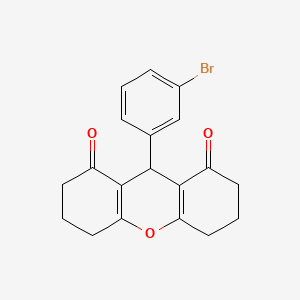![molecular formula C16H16BrNO3S B3556005 2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid](/img/structure/B3556005.png)
2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid
Overview
Description
2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid, also known as BTA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. BTA-1 belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Mechanism of Action
Target of Action
The primary targets of 2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid are Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound acts by inhibiting the cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins . This results in a decrease in the inflammatory response, as prostaglandins have been shown to mediate certain types of intraocular inflammation .
Biochemical Pathways
By inhibiting the cyclooxygenase enzymes, the compound disrupts the arachidonic acid pathway , which is responsible for the production of prostaglandins . The downstream effects include a reduction in vasodilation, vascular permeability, and leukocytosis, all of which are associated with inflammation .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation. This makes it potentially useful in the treatment of conditions characterized by inflammation .
Advantages and Limitations for Lab Experiments
2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for research on 2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of this compound in cancer cells and to determine its efficacy and safety in animal models and human clinical trials. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its potential for use in other diseases and conditions.
Scientific Research Applications
2-[(4-bromobenzoyl)amino]-4-isobutyl-3-thiophenecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-9(2)7-11-8-22-15(13(11)16(20)21)18-14(19)10-3-5-12(17)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMJXQNEBCXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CSC(=C1C(=O)O)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321078 | |
| Record name | 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
53.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658497 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
326878-56-2 | |
| Record name | 2-[(4-bromobenzoyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine](/img/structure/B3555944.png)
![1-(diphenylmethyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3555952.png)
![N-(2-furylmethyl)-2-[(2-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3555956.png)
![3-allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3555960.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B3555964.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-methyl-3-quinolinecarboxamide](/img/structure/B3555985.png)
![4'-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}-4-biphenylcarbonitrile](/img/structure/B3555990.png)
![2-phenyl-3-[4-(1-pyrrolidinylcarbonyl)phenyl]quinoxaline](/img/structure/B3555997.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3556003.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B3556011.png)


